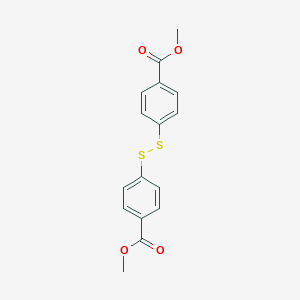

Dimethyl 4,4'-disulfanediyldibenzoate

Overview

Description

Dimethyl 4,4'-disulfanediyldibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H14O4S2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry Applications : Dimethyl sulfoxide, a related compound, is used as a substrate, building block, and synthon in organic chemistry, beyond its traditional role as a solvent and oxidant (Jones-Mensah, Karki, & Magolan, 2016).

Surface Chemistry : Dimethyl disulfide reacts with copper surfaces to form thiolate species, which decompose to form methyl groups. This process involves methane and C(2) hydrocarbon desorption, removing carbon and depositing atomic sulfur (Furlong et al., 2010).

Organic Synthesis and Catalysis : Oxidative cleavage of aryl or alkyl tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid produces symmetrical aryl or alkyl disulfides, useful in organic synthesis and catalysis (Dickman et al., 1993).

Neuroprotective Effects : Dimethyl Sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons and protects against excitotoxic death, suggesting potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).

Electrochemical Applications : The cathodic reduction of 2,3-bis(phenylsulphonyl)-1,4-dimethylbenzene in dimethyl sulphoxide leads to the production of 1,4-dimethyl-2-(phenylsulphonyl)benzene and 1,4-d (Novi et al., 1984).

Oxidation Studies : Electrochemical oxidation of 4,6-dimethyldibenzothiophene on a BDD electrode produces sulfoxide and sulfone derivatives, with a high conversion to sulfoxide after 60 minutes of electrolysis (Ornelas Dávila et al., 2021).

Hydrodesulfurization : Dibenzothiophenes exhibit unusual reactivity compared to thiophene and benzothiophene, leading to new organometallic complexes and a unique desulfurization reaction (Vicic & Jones, 1999).

Geological Indicators : The 4,6-DMDBT ratio can effectively serve as a maturity indicator for source rocks within the oil generation window (Li et al., 2013).

Properties

IUPAC Name |

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZYLQMVYJBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392833 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35190-68-2 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

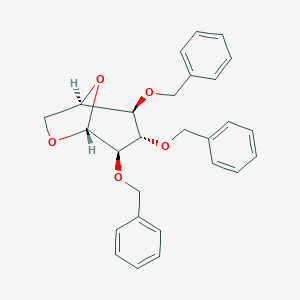

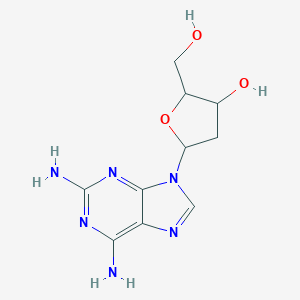

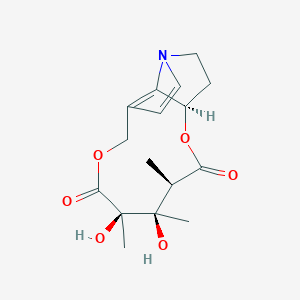

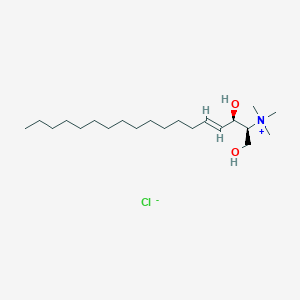

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.